(2,3-Dichlorophenyl)hydrazine
Overview
Description
(2,3-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of hydrazine where two chlorine atoms are substituted at the 2nd and 3rd positions of the phenyl ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3-Dichlorophenyl)hydrazine can be synthesized through the reaction of 2,3-dichloronitrobenzene with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the reduction of the nitro group to the hydrazine derivative .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may include steps such as crystallization and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichlorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Hydrazines: Formed through nucleophilic substitution.
Scientific Research Applications
(2,3-Dichlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (2,4-Dichlorophenyl)hydrazine
- (2,5-Dichlorophenyl)hydrazine
- (3,4-Dichlorophenyl)hydrazine
Comparison: (2,3-Dichlorophenyl)hydrazine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
(2,3-dichlorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIALSXRVQRGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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